molecular formula C12H16BFO2 B15223632 2-(2-Fluoro-4-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane

2-(2-Fluoro-4-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane

Cat. No.: B15223632
M. Wt: 222.07 g/mol
InChI Key: FPPDUQXOLHOEMM-UHFFFAOYSA-N
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Description

2-(2-Fluoro-4-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane is a boron-containing compound with a unique structure that includes a fluorinated aromatic ring and a dioxaborinane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-4-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane typically involves the reaction of 2-fluoro-4-methylphenylboronic acid with a suitable dioxaborinane precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-4-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.

    Reduction: Reduction reactions can convert the compound into different boron-containing species.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-(2-Fluoro-4-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-4-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane involves its interaction with molecular targets through its boron and fluorine atoms. These interactions can lead to the formation of stable complexes with various biomolecules, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-methylphenylboronic acid
  • 2-Fluoro-4-methylphenol
  • 2-Fluoro-4-methylaniline

Uniqueness

2-(2-Fluoro-4-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane is unique due to its dioxaborinane moiety, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific synthetic and industrial applications where other compounds may not be as effective .

Properties

Molecular Formula

C12H16BFO2

Molecular Weight

222.07 g/mol

IUPAC Name

2-(2-fluoro-4-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane

InChI

InChI=1S/C12H16BFO2/c1-9-4-5-10(11(14)6-9)13-15-7-12(2,3)8-16-13/h4-6H,7-8H2,1-3H3

InChI Key

FPPDUQXOLHOEMM-UHFFFAOYSA-N

Canonical SMILES

B1(OCC(CO1)(C)C)C2=C(C=C(C=C2)C)F

Origin of Product

United States

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